Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 2,6-dimethylpiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-6-4-8(9(11)12-3)5-7(2)10-6;/h6-8,10H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIELVVSJEHOQSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(N1)C)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413877-27-5 | |
| Record name | methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride typically involves the reaction of 2,6-dimethylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the synthesis of the ester intermediate followed by its conversion to the hydrochloride salt. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical reactions:
- Oxidation : Converts the compound into ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
- Reduction : Reducing agents like lithium aluminum hydride or sodium borohydride can convert the ester group into an alcohol.
- Substitution : Nucleophilic substitution reactions can replace the ester group with other functional groups using reagents like sodium methoxide or sodium ethoxide.
Scientific Research Applications
Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride has several notable applications in scientific research:
Organic Synthesis
- Intermediate in Synthesis : It serves as an intermediate in synthesizing various organic compounds, particularly in creating complex molecules used in pharmaceuticals .
- Building Block : The compound is utilized as a building block for synthesizing piperidine derivatives that have potential therapeutic effects.
Biological Studies
- Pharmacological Research : This compound has been studied for its biological activity, particularly its interaction with specific molecular targets such as enzymes and receptors. It can act as a ligand, modulating their activity and potentially leading to therapeutic effects on the central nervous system .
- Case Study Example : In research involving piperidine derivatives, this compound was shown to exhibit significant activity against certain biological targets, indicating its potential use in drug development .
Industrial Applications
- Fine Chemicals Production : The compound is employed in producing fine chemicals and specialty products due to its unique chemical properties and reactivity.
- Pharmaceutical Manufacturing : Its derivatives are often incorporated into pharmaceutical formulations targeting various health conditions.
Mechanism of Action
The mechanism of action of Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula: C₉H₁₇NO₂·HCl (neutral base: C₉H₁₇NO₂; HCl adds 36.46 g/mol)
- Molecular Weight : 207.70 g/mol (as hydrochloride)
- SMILES : CC1CC(CC(N1)C)C(=O)OC
- Key Functional Groups : Piperidine ring (2,6-dimethyl substitutions), methyl ester at position 4, hydrochloride salt.
- Structural Highlights : The compound features a rigid piperidine backbone with steric hindrance from dimethyl groups and a polar ester group, influencing solubility and reactivity.
Physicochemical Properties :
- Predicted Collision Cross-Sections (CCS) :
Applications: Primarily used as a synthetic intermediate in pharmaceuticals or agrochemicals. Limited toxicological or environmental data are available in the provided evidence .
Comparison with Structural Analogs
2,6-Dimethylpiperidin-4-one Hydrochloride
(2R,4r,6S)-2,6-Dimethylpiperidine-4-carboxylate Hydrochloride
- Molecular Formula: C₉H₁₈ClNO₂
- Molecular Weight : 207.70 g/mol
- Key Differences: Stereochemistry: Stereospecific (2R,4r,6S) configuration vs. non-specified stereochemistry in the target compound. Applications: Chiral intermediates are critical in asymmetric synthesis for enantioselective drug development.
4-(Diphenylmethoxy)piperidine Hydrochloride
- Molecular Formula: C₁₈H₂₁NO·HCl
- Molecular Weight : 303.83 g/mol
- Key Differences: Bulkier Substituents: Diphenylmethoxy group increases lipophilicity and steric bulk, reducing solubility in aqueous media. Toxicity: Classified as acutely harmful (inhalation, ingestion, or dermal exposure), with delayed effects noted .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Molecular Formula : C₆H₅ClN₂O₂
- Molecular Weight : 172.57 g/mol
- Key Differences :
- Heterocyclic Core : Pyrimidine ring (6-membered, two nitrogen atoms) vs. piperidine (6-membered, one nitrogen).
- Reactivity : Carboxylic acid group enhances acidity (pKa ~2–3) compared to the ester group (pKa ~neutral).
Tabulated Comparison of Key Parameters
Biological Activity
Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride is a piperidine derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
This compound is synthesized through various organic reactions, often involving piperidine derivatives as intermediates. It serves as a building block for complex organic molecules and pharmaceuticals targeting the central nervous system (CNS) .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It can act as a ligand, modulating the activity of these targets, which may lead to various pharmacological effects. The exact pathways depend on the biological system being studied .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of several bacterial strains, including Staphylococcus epidermidis and Micrococcus luteus, with minimum inhibitory concentrations (MIC) ranging from 15.6 µg/mL to 62.5 µg/mL .
Anticancer Activity
Recent studies have investigated the anticancer potential of related piperidine derivatives. For example, compounds derived from piperidine structures have demonstrated cytotoxic effects against various cancer cell lines by promoting apoptosis through the upregulation of genes like p53 and Bax .
| Compound | Cell Line | Effect | Mechanism |
|---|---|---|---|
| Compound II | Myeloma | Cytotoxic | Increased mRNA expression of apoptosis-promoting genes |
| Compound IV | Leukemia | Cytotoxic | Interaction with target proteins via molecular docking |
Case Studies
- Antitubercular Activity : A study evaluated several piperidine derivatives for their antitubercular activity against Mycobacterium tuberculosis. Compounds exhibited MIC values ranging from 0.5 µg/mL to 16 µg/mL, indicating significant potency against resistant strains .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were assessed using the MTT assay on noncancerous HaCaT cells. The results indicated a selectivity index (SI) greater than 1.0 for certain derivatives, suggesting low toxicity towards normal cells compared to their antimicrobial efficacy .
Pharmacokinetics and ADMET Properties
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound. Computational models have been employed to predict these properties, showing favorable drug-like characteristics that support its potential as a therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for Methyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride, and what critical parameters influence yield and purity?
A multi-step synthesis approach is typical for piperidine derivatives. Key steps may include cyclization, oxidation, and esterification, with reaction parameters such as temperature, solvent polarity, and catalyst selection (e.g., sodium borohydride for reductions) critically affecting yield and purity. For example, analogous syntheses of piperidine-based compounds involve methanol as a solvent and controlled pH to stabilize intermediates . Optimizing stoichiometry and purification via recrystallization or chromatography is essential to minimize byproducts .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) to confirm connectivity and stereochemistry. X-ray crystallography with SHELX software (e.g., SHELXL for refinement) can resolve absolute configuration, especially for chiral centers . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like ester carbonyls .
Q. What analytical methods are validated for purity assessment and impurity profiling?
High-performance liquid chromatography (HPLC) with UV detection, paired with certified reference standards (e.g., ≥98% purity thresholds), is recommended. Mass spectrometry (MS) detects trace impurities, while elemental analysis (CHN) confirms stoichiometry . Differential scanning calorimetry (DSC) assesses crystallinity and thermal stability .
Q. What safety protocols are essential when handling this compound?
Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. In case of spills, neutralize with inert adsorbents and dispose of waste per local regulations. Storage at -20°C in airtight containers prevents degradation .
Q. What are the stability profiles under varying storage conditions?
Accelerated stability studies (e.g., 40°C/75% relative humidity) over 6–12 months can predict shelf life. Lyophilization enhances stability for long-term storage, while aqueous solutions may require buffers to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. What strategies resolve discrepancies in stereochemical assignments for this compound derivatives?
Combine X-ray crystallography with computational methods (e.g., density functional theory (DFT) for energy minimization) to validate stereoisomerism. Chiral chromatography using cellulose-based columns can separate enantiomers, while NOESY NMR correlations confirm spatial proximity of substituents .
Q. How to address conflicting data in reaction mechanisms for synthesizing this compound?
Employ isotopic labeling (e.g., deuterated solvents) to track proton transfer steps. Kinetic studies (e.g., variable-temperature NMR) identify rate-determining steps, and in situ Fourier-transform infrared (FTIR) spectroscopy monitors intermediate formation .
Q. How to optimize reaction conditions for large-scale synthesis while minimizing byproducts?
Apply design of experiments (DoE) to test variables like catalyst loading and reaction time. Flow chemistry improves heat/mass transfer for exothermic steps, while inline analytics (e.g., Raman spectroscopy) enable real-time process control .
Q. How to address solubility challenges in biological assays?
Salt formation (e.g., phosphate or citrate buffers) or co-solvents (e.g., DMSO/PEG mixtures) enhance aqueous solubility. Prodrug strategies, such as converting the ester to a water-soluble amide, may improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
